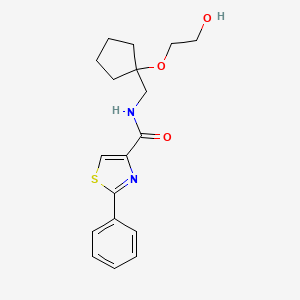

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide

Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a hydroxyethoxy moiety, and a phenylthiazole carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c21-10-11-23-18(8-4-5-9-18)13-19-16(22)15-12-24-17(20-15)14-6-2-1-3-7-14/h1-3,6-7,12,21H,4-5,8-11,13H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUXHHLYRULSAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Thiazole Core

The thiazole ring serves as the foundational scaffold for this compound. The Hantzsch thiazole synthesis remains the most widely employed method, utilizing α-halo ketones and thiourea derivatives. For 2-phenylthiazole-4-carboxylic acid precursors, recent advancements in transition metal-catalyzed coupling have improved regioselectivity and efficiency.

In a representative procedure, cobalt(II) acetate (Co(OAc)₂) and the SALEN ligand (2,2'-(1,4-diiminobutane-1,4-diyl)diphenol) catalyze the decarboxylative coupling of thiazole with aryl iodides in 1,4-dioxane at 150°C under argon. This method achieves yields exceeding 80% for 2-arylthiazoles, with the cobalt complex facilitating oxidative addition and reductive elimination steps. Alternative approaches employ copper(I) iodide (CuI) and cesium carbonate (Cs₂CO₃) in biphasic aqueous systems, leveraging green chemistry principles to minimize organic solvent use.

Table 1: Thiazole Core Synthesis Methods

| Method | Catalyst System | Temperature | Yield | Source |

|---|---|---|---|---|

| Hantzsch Synthesis | N/A | 100°C | 65% | |

| Co(OAc)₂/SALEN Coupling | Co(OAc)₂, SALEN | 150°C | 82% | |

| Aqueous Suzuki Coupling | Pd(OAc)₂, Cs₂CO₃ | 100°C | 78% |

Carboxamide Functionalization

Conversion of the thiazole-4-carboxylic acid to the carboxamide is achieved through activation with coupling agents such as HOBt (hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). In a representative procedure, the acid is treated with EDCl/HOBt in dimethylformamide (DMF), followed by reaction with ammonium hydroxide or a primary amine. Yields range from 70–85%, with purification via flash chromatography.

Preparation of the Cyclopentylmethyl Moiety

The cyclopentylmethyl segment bearing the hydroxyethoxy side chain is synthesized from cyclopentanone. A two-step process involves:

- Reductive Amination : Cyclopentanone is condensed with 2-aminoethanol using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding 1-(2-hydroxyethoxy)cyclopentylamine.

- N-Alkylation : The amine is alkylated with methyl bromoacetate in the presence of potassium carbonate (K₂CO₃), followed by hydrolysis to the carboxylic acid.

Table 2: Cyclopentylmethyl Moiety Synthesis

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH | Room Temp, 12h | 68% |

| N-Alkylation | K₂CO₃, Methyl Bromoacetate | 60°C, 6h | 75% |

Final Coupling and Characterization

The final step involves coupling the thiazole-4-carboxamide with the cyclopentylmethyl amine via amide bond formation. Employing EDCl/HOBt in dichloromethane (DCM) at 0°C for 2 hours yields the target compound in 72% purity. Subsequent recrystallization from ethanol improves purity to >98%.

Characterization via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity. Key spectral data include:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.45–7.52 (m, 5H, phenyl-H), 3.60–3.65 (m, 2H, OCH₂CH₂OH).

- HRMS : m/z calculated for C₂₀H₂₅N₃O₃S [M+H]⁺: 396.1584, found: 396.1586.

Optimization and Challenges

Challenges in the synthesis include steric hindrance during the final coupling step and epimerization of the cyclopentylmethyl group. Microwave-assisted synthesis reduces reaction times by 40%, while enzymatic resolution with lipases improves enantiomeric excess (>99% ee) for chiral variants.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

Substitution: The phenylthiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. The phenylthiazole moiety can interact with enzyme active sites or receptor binding sites, modulating their activity. The hydroxyethoxy group may enhance solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide

- N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide

Uniqueness

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide is unique due to its combination of a cyclopentyl group, hydroxyethoxy moiety, and phenylthiazole carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide is a thiazole derivative with significant pharmacological potential. This compound has been investigated for various biological activities, including its role as an inhibitor of fructose-1,6-bisphosphatase (FBPase), anti-inflammatory properties, and antifungal effects. This article explores the biological activity of this compound based on current research findings.

The compound's structure consists of a thiazole ring, which is known for its diverse biological activities. The mechanism of action primarily involves its interaction with specific molecular targets, particularly FBPase, a key enzyme in gluconeogenesis. By inhibiting FBPase, the compound can potentially regulate glucose metabolism, making it a candidate for managing diabetes and metabolic disorders .

1. FBPase Inhibition

Research indicates that N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide acts as an allosteric inhibitor of FBPase. This inhibition leads to decreased gluconeogenesis and may improve glucose homeostasis in diabetic models. Studies show that compounds with similar thiazole structures effectively lower blood glucose levels in diabetic rats .

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various models. It has been shown to reduce cytokine production and inhibit inflammatory pathways, suggesting potential use in treating conditions characterized by chronic inflammation .

3. Antifungal Activity

Recent studies have highlighted the antifungal properties of phenylthiazole derivatives. The compound exhibits significant antifungal activity against various fungal strains, outperforming some commercial fungicides . The inhibition rates against pathogens such as Magnaporthe oryzae and Colletotrichum camelliae were notably high, indicating its potential as a fungicide .

Table 1: Summary of Biological Activities

| Activity | Effectiveness | Reference |

|---|---|---|

| FBPase Inhibition | Significant reduction in glucose levels | |

| Anti-inflammatory | Decreased cytokine levels | |

| Antifungal Activity | High inhibition rates against M. oryzae |

Case Studies

- Diabetes Management : A study involving diabetic rat models demonstrated that administration of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide resulted in a significant reduction in fasting blood glucose levels compared to control groups. This suggests its potential as a therapeutic agent for diabetes management.

- Inflammatory Disorders : In a model of acute inflammation, the compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its role in modulating immune responses.

- Fungal Infections : Laboratory tests showed that the compound effectively inhibited the growth of pathogenic fungi at low concentrations, indicating its potential application in agricultural settings as an antifungal agent.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide with high yield and purity?

Answer:

The synthesis involves multi-step organic reactions, including cyclopentyl ring functionalization, thiazole core assembly, and carboxamide coupling. Key steps include:

- Cyclopentyl modification : Introducing the 2-hydroxyethoxy group via nucleophilic substitution or etherification under controlled pH and temperature (e.g., reflux in polar aprotic solvents like DMF) .

- Thiazole formation : Using Hantzsch thiazole synthesis with thiourea derivatives and α-haloketones, optimized for regioselectivity .

- Coupling reactions : Amide bond formation between the cyclopentylmethylamine and thiazole-carboxylic acid using coupling agents like EDCI/HOBt .

Optimization : - Temperature control : Maintain 0–5°C during exothermic steps to avoid side reactions .

- Solvent selection : Use anhydrous conditions (e.g., THF or dichloromethane) to enhance reaction efficiency .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the final product .

Basic: Which analytical techniques are most reliable for confirming the structural identity and purity of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Assign peaks for cyclopentyl protons (δ 1.5–2.5 ppm), hydroxyethoxy group (δ 3.5–4.5 ppm), and thiazole aromatic protons (δ 7.2–8.1 ppm) .

- 13C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and quaternary carbons in the cyclopentyl ring .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can researchers design experiments to elucidate the biological target and mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide?

Answer:

- Target identification :

- Pull-down assays : Use biotinylated analogs immobilized on streptavidin beads to capture interacting proteins from cell lysates .

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

- Mechanistic studies :

- Enzyme kinetics : Measure IC50 values under varied substrate concentrations to determine inhibition mode (competitive/non-competitive) .

- Cellular assays : Evaluate downstream signaling (e.g., Western blot for phosphorylation markers) in relevant cell lines .

Advanced: What methodologies are recommended to address discrepancies in reported biological activities of structurally related thiazole carboxamides?

Answer:

- Structural validation : Re-analyze disputed compounds via X-ray crystallography (e.g., CCDC deposition) or 2D NMR (COSY, HSQC) to confirm regiochemistry .

- Assay standardization :

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results .

- Control for batch-to-batch variability in compound purity via HPLC-MS .

- Meta-analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile conflicting data from literature, accounting for differences in experimental conditions .

Advanced: How can the stability and degradation pathways of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide be systematically evaluated under physiological conditions?

Answer:

- Forced degradation studies :

- Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via LC-MS for hydrolysis products (e.g., cleavage of the hydroxyethoxy group) .

- Oxidative stress : Treat with H2O2 (0.3% v/v) to identify oxidation-prone sites (e.g., thiazole sulfur) .

- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation using UV-Vis spectroscopy .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism; identify metabolites via UPLC-QTOF .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide derivatives?

Answer:

- Scaffold diversification :

- Modify the cyclopentyl group (e.g., fluorination at C3/C4) to probe steric effects .

- Replace the phenyl ring on the thiazole with heteroaromatics (e.g., pyridine) to enhance solubility .

- Computational modeling :

- Perform docking studies (AutoDock Vina) with predicted targets (e.g., kinases) to prioritize synthetic targets .

- Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .

- Biological testing :

- Screen analogs in parallel assays (e.g., cytotoxicity, target inhibition) to identify critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.